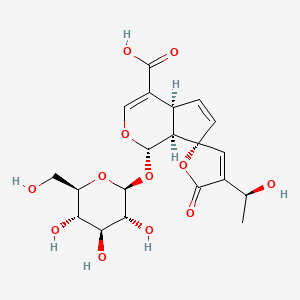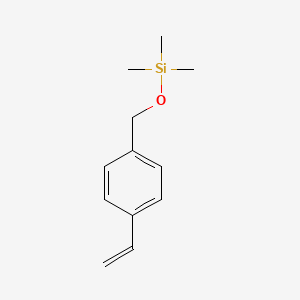
(Vinylbenzyloxy)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Vinylbenzyloxy)trimethylsilane is an organosilicon compound with the chemical formula C12H18OSi. It appears as a colorless liquid with low viscosity, low surface tension, and good heat resistance and chemical stability . This compound is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature . It is commonly used as a functional silane coupling agent, which can chemically react with the surface of inorganic substances and combine organic substances with inorganic substances, thereby improving the adhesion and weather resistance of the material .
準備方法
The preparation of (Vinylbenzyloxy)trimethylsilane is typically achieved through a silane coupling reaction. A common synthetic route involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction . This method allows for the efficient production of the target compound under controlled conditions.
化学反応の分析
(Vinylbenzyloxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where the vinyl group or the trimethylsilane group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(Vinylbenzyloxy)trimethylsilane has a wide range of applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
作用機序
The mechanism by which (Vinylbenzyloxy)trimethylsilane exerts its effects involves its ability to chemically bond with both organic and inorganic substances. This bonding improves the adhesion, weather resistance, and overall stability of the materials it is applied to . The molecular targets and pathways involved include the surface hydroxyl groups of inorganic substances and the functional groups of organic molecules.
類似化合物との比較
Similar compounds to (Vinylbenzyloxy)trimethylsilane include:
(Vinylphenoxy)trimethylsilane: Shares similar properties and applications but differs in the specific structure of the phenoxy group.
Trimethyl(4-vinylbenzyl)oxy)silane: Another related compound with comparable uses in improving material properties.
The uniqueness of this compound lies in its specific combination of vinyl and trimethylsilane groups, which provide a balance of reactivity and stability, making it particularly effective as a coupling agent in various applications.
特性
IUPAC Name |
(4-ethenylphenyl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKAVSZHAQJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
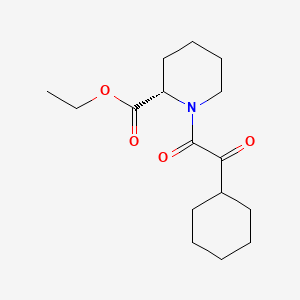

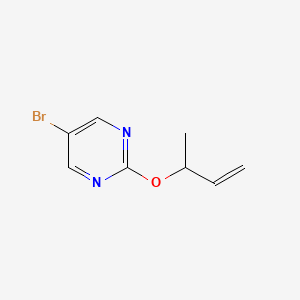

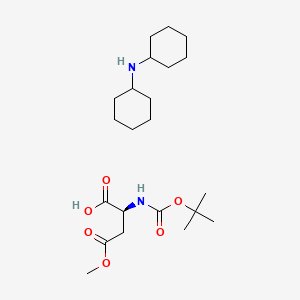




![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)


